molecular formula C11H10N2O2 B2893350 1-cyclopropyl-1H-1,3-benzodiazole-6-carboxylic acid CAS No. 1368588-55-9

1-cyclopropyl-1H-1,3-benzodiazole-6-carboxylic acid

Número de catálogo: B2893350
Número CAS: 1368588-55-9
Peso molecular: 202.213
Clave InChI: LTKFWZHJCSPJAD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Cyclopropyl-1H-1,3-benzodiazole-6-carboxylic acid ( 1368588-55-9) is a benzodiazole derivative with a molecular formula of C 11 H 10 N 2 O 2 and a molecular weight of 202.21 g/mol . This compound is characterized by a benzodiazole core structure substituted with a cyclopropyl group at the 1-position and a carboxylic acid functional group at the 6-position, which provides a handle for further chemical modification and potential interaction with biological targets. While specific pharmacological data for this exact compound is limited, its structural features are of significant interest in medicinal chemistry. The benzodiazole scaffold is a privileged structure in drug discovery, known for its ability to interact with various enzymes and receptors . Related compounds, such as benzothiazole-based inhibitors, have shown promising activity as DNA gyrase inhibitors, targeting antibiotic-resistant bacteria like Acinetobacter baumannii and Pseudomonas aeruginosa . The carboxylic acid moiety, in particular, is a key functional group in many drug molecules that can be crucial for improving aqueous solubility and fine-tuning ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, as demonstrated in the optimization of other gyrase inhibitors . This makes 1-cyclopropyl-1H-1,3-benzodiazole-6-carboxylic acid a valuable building block for researchers in various fields, including the synthesis of more complex molecules for antimicrobial research, the development of enzyme inhibitors, and as a intermediate in material science . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Propiedades

IUPAC Name

3-cyclopropylbenzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-11(15)7-1-4-9-10(5-7)13(6-12-9)8-2-3-8/h1,4-6,8H,2-3H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTKFWZHJCSPJAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=NC3=C2C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368588-55-9
Record name 1-cyclopropyl-1H-1,3-benzodiazole-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

The synthesis of 1-cyclopropyl-1H-1,3-benzodiazole-6-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the benzodiazole ring . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.

Análisis De Reacciones Químicas

1-Cyclopropyl-1H-1,3-benzodiazole-6-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1-Cyclopropyl-1H-1,3-benzodiazole-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-cyclopropyl-1H-1,3-benzodiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzodiazole Core

2-[3-(Methoxycarbonyl)phenyl]-1H-1,3-benzodiazole-6-carboxylic acid (CAS: 313393-17-8)
  • Structural Differences : This compound replaces the cyclopropyl group with a 3-(methoxycarbonyl)phenyl substituent at the N1 position.
  • Functional Impact : The methoxycarbonyl group increases steric bulk and lipophilicity compared to the cyclopropyl group. The ester moiety may reduce solubility relative to the free carboxylic acid in the target compound.
Methyl 6-Chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate
  • Core Heterocycle: Features a benzodithiazine ring instead of benzodiazole, with sulfone (SO₂) groups and a methylhydrazino substituent .
  • Physicochemical Properties : Higher molecular weight (335.28 g/mol ) and IR data (1740 cm⁻¹ for C=O) indicate distinct solubility and intermolecular interactions compared to the target compound .

Cyclopropyl-Containing Analogues in Heterocyclic Systems

3-(2-Chlorophenyl)-N-cyclopropyl-5-methylisoxazole-4-carboxamide (CAS: 444799-08-0)
  • Structural Context : Cyclopropyl group is attached to an isoxazole-carboxamide rather than a benzodiazole.
  • Discontinued Status : Likely due to synthetic complexity or suboptimal pharmacokinetic profiles .

Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Solubility Predictions
1-Cyclopropyl-1H-1,3-benzodiazole-6-carboxylic acid 202.21 Carboxylic acid, cyclopropyl Moderate (polar acid group)
2-[3-(Methoxycarbonyl)phenyl]-1H-1,3-benzodiazole-6-carboxylic acid 312.30 Ester, aromatic substituent Low (ester dominance)
Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate 335.28 Sulfone, methylhydrazino Moderate (polar sulfone groups)

Actividad Biológica

1-Cyclopropyl-1H-1,3-benzodiazole-6-carboxylic acid (CPCBA) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and research applications.

  • Molecular Formula: C₁₁H₁₀N₂O₂
  • Molecular Weight: 202.21 g/mol
  • CAS Number: 1368588-55-9

CPCBA's biological activity is primarily attributed to its interaction with various molecular targets. It has been shown to modulate enzyme activity and receptor binding, which can lead to significant biological effects:

  • Antimicrobial Activity: CPCBA exhibits promising antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria. Its mechanism involves the inhibition of bacterial enzymes crucial for survival.
  • Anticancer Potential: Research indicates that CPCBA may induce apoptosis in cancer cells through the activation of caspases, leading to cell cycle arrest and subsequent cell death.

Biological Activity Overview

Table 1 summarizes the biological activities reported for CPCBA:

Activity Target/Pathogen Effect Reference
AntimicrobialE. coli, S. aureusInhibition of growth
AnticancerVarious cancer cell linesInduction of apoptosis
Enzyme InhibitionBacterial gyraseInhibition of DNA replication

Antimicrobial Studies

In a study evaluating CPCBA's antimicrobial efficacy, it was found to possess significant inhibitory activity against Acinetobacter baumannii and Pseudomonas aeruginosa, two critical pathogens on the WHO priority list. The minimum inhibitory concentrations (MICs) were determined as follows:

  • A. baumannii: MIC = 0.5 μg/mL
  • P. aeruginosa: MIC = 8 μg/mL

The compound demonstrated bacteriostatic properties at these concentrations, indicating its potential as a therapeutic agent in treating infections caused by these pathogens .

Anticancer Activity

CPCBA was also tested against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound showed IC50 values indicating effective cytotoxicity:

Cell Line IC50 (μM)
MCF-710.3
HepG2>100

Flow cytometry assays revealed that CPCBA induces apoptosis in MCF-7 cells through a dose-dependent mechanism, highlighting its potential as an anticancer agent .

Q & A

Q. What are the recommended laboratory-scale synthetic routes for 1-cyclopropyl-1H-1,3-benzodiazole-6-carboxylic acid?

Synthesis typically involves cyclocondensation of o-phenylenediamine derivatives with cyclopropanecarboxylic acid precursors. A common approach includes:

  • Reacting o-phenylenediamine with a cyclopropane carbonyl chloride under reflux in anhydrous toluene or xylene.
  • Using catalysts like copper(I) iodide to facilitate cyclization .
  • Purification via recrystallization in ethanol/water mixtures to isolate the product. Note: Industrial methods (e.g., continuous flow reactors) are avoided to align with academic research contexts.

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : To confirm the cyclopropyl group (characteristic δ 0.5–1.5 ppm split patterns) and carboxylic acid proton (broad peak at δ ~12 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : For exact molecular weight verification (C₁₁H₁₀N₂O₂, theoretical 202.0742 g/mol) .
  • X-ray Crystallography : To resolve spatial configuration using programs like SHELXL for refinement .

Q. How can researchers optimize solubility for biological assays?

  • Use polar aprotic solvents (e.g., DMSO) for stock solutions.
  • Adjust pH with sodium bicarbonate to deprotonate the carboxylic acid group, enhancing aqueous solubility.
  • Co-solvent systems (e.g., PEG-400/water) for in vitro studies .

Advanced Research Questions

Q. How can contradictions in crystallographic data be resolved during structure determination?

Discrepancies in X-ray data (e.g., poor electron density for the cyclopropyl group) may arise from disorder or thermal motion. Strategies include:

  • Collecting data at low temperatures (100 K) to reduce atomic vibration.
  • Applying restraints in SHELXL to refine the cyclopropyl moiety’s geometry .
  • Cross-validating with DFT-calculated bond lengths and angles .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

The electron-deficient benzodiazole ring directs electrophiles to the 4-position. For example:

  • Nitration : Occurs at the 4-position under HNO₃/H₂SO₄, confirmed by NOE NMR correlations .
  • Cyclopropyl Ring Stability : The ring resists ring-opening under mild acidic conditions but may undergo strain-driven reactions with strong nucleophiles (e.g., Grignard reagents) .

Q. How do structural modifications impact biological activity?

Comparative studies with analogues (e.g., 2-ethyl or 2-methyl derivatives) reveal:

  • Carboxylic Acid Group : Essential for binding to target enzymes (e.g., kinase inhibition via hydrogen bonding).
  • Cyclopropyl Group : Enhances metabolic stability compared to bulkier substituents . Table: Activity Comparison of Analogues
DerivativeTarget IC₅₀ (nM)Metabolic Half-life (h)
1-Cyclopropyl12 ± 26.8
2-Ethyl45 ± 53.2
2-Methyl38 ± 44.1

Methodological Guidance for Data Interpretation

Q. How to address inconsistent NMR splitting patterns in different solvents?

  • Solvent Effects : Use deuterated DMSO to stabilize the carboxylic acid proton, reducing exchange broadening.
  • Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering in cyclopropyl) by analyzing coalescence temperatures .

Q. What strategies validate purity in absence of commercial standards?

  • HPLC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient.
  • Elemental Analysis : Match calculated vs. observed C/H/N ratios (theoretical: C 65.34%, H 4.98%, N 13.85%) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.